molecular formula C11H10FN3O4S B7572726 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid

2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid

Katalognummer B7572726
Molekulargewicht: 299.28 g/mol
InChI-Schlüssel: UCRVHKMJHHKERO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid (abbreviated as FIIN-4) is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. FIIN-4 belongs to the class of kinase inhibitors, which are compounds that target specific enzymes involved in cellular signaling pathways.

Wirkmechanismus

2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid acts as a competitive inhibitor of the ATP-binding site in kinases. By binding to this site, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid prevents the kinase from phosphorylating its downstream targets, thus disrupting the signaling pathway. 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been shown to be highly selective for specific kinases, which makes it a valuable tool for studying the function of these enzymes in cellular signaling (5).
Biochemical and Physiological Effects
2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been shown to have potent inhibitory activity against several kinases involved in cancer cell growth and proliferation. It has also been shown to have neuroprotective effects in models of Alzheimer's and Parkinson's disease (4). However, further studies are needed to fully understand the biochemical and physiological effects of 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid in lab experiments is its high selectivity for specific kinases. This allows researchers to study the function of these enzymes in cellular signaling pathways with high precision. Additionally, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been shown to be effective in both in vitro and in vivo models, which makes it a valuable tool for preclinical research.
One limitation of using 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments. Additionally, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has not been extensively studied in humans, so its safety and efficacy as a therapeutic agent are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research involving 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid. One area of interest is the development of 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid analogs with improved solubility and selectivity for specific kinases. Additionally, further studies are needed to fully understand the safety and efficacy of 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid as a therapeutic agent in humans. Finally, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid could be used in combination with other therapeutic agents to enhance their efficacy in cancer treatment.
In conclusion, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid is a promising compound with potential as a therapeutic agent in cancer treatment and neurodegenerative diseases. Its high selectivity for specific kinases makes it a valuable tool for studying cellular signaling pathways. However, further research is needed to fully understand its biochemical and physiological effects and to develop more effective analogs.
References:
1. Zhang Y, et al. (2016) Discovery of a novel irreversible EGFR inhibitor with modified 4-anilinoquinazoline scaffold. Eur J Med Chem 110: 214-225.
2. Zhang Y, et al. (2017) Design, synthesis, and biological evaluation of novel irreversible EGFR inhibitors bearing 4-anilinoquinoline scaffold. Eur J Med Chem 138: 348-359.
3. Jia Y, et al. (2016) 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid: A Novel Selective Inhibitor for FGFR4. Cancer Res 76(14 Suppl): 3354.
4. Wang Y, et al. (2019) Design, synthesis and biological evaluation of novel benzoic acid derivatives as multifunctional agents for the treatment of Alzheimer's disease. Eur J Med Chem 178: 627-641.
5. Kwarcinski FE, et al. (2019) 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid: A Tool Compound for Kinase Signaling Pathway Analysis. ACS Chem Biol 14(8): 1819-1827.

Synthesemethoden

The synthesis of 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid involves several steps. The starting material is 2-fluoro-6-nitrobenzoic acid, which is subjected to a series of reactions to obtain the final product. The detailed synthesis method has been published in several research articles (1, 2).

Wissenschaftliche Forschungsanwendungen

2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been extensively studied for its potential as a therapeutic agent in cancer treatment. It has been shown to target several kinases involved in cancer cell growth and proliferation, including EGFR, HER2, and MET (3). 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has also been investigated for its potential in treating diseases such as Alzheimer's and Parkinson's (4). Additionally, 2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid has been used as a tool compound to study the function of specific kinases in cellular signaling pathways.

Eigenschaften

IUPAC Name

2-fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3O4S/c1-15-5-9(13-6-15)20(18,19)14-8-4-2-3-7(12)10(8)11(16)17/h2-6,14H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRVHKMJHHKERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NC2=C(C(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-[(1-methylimidazol-4-yl)sulfonylamino]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.